molecular formula C₁₉H₁₉N₃O B106256 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol CAS No. 139191-80-3

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Cat. No. B106256
M. Wt: 305.4 g/mol
InChI Key: SBUFZXRNKJQHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu(II) catalyst .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

1. Pharmacology and Therapeutic Applications

  • H3 Histamine Receptor Agonists : Azomethine derivatives of histamine H3 receptor agonists were synthesized to improve the bioavailability of hydrophilic drugs, particularly for brain entry. These derivatives offer protection against histamine methyltransferase and enhance bioavailability. A specific compound, (R)-2(-)[[N(-)[1-(1H-imidazol-4-yl)-2-propyl]- imino]phenylmethyl]phenol, was found to be highly potent for central nervous system delivery (Krause et al., 1995).

2. Biochemical Research

  • Synthesis and Characterization of Compounds : Research involved the preparation and identification of compounds, including 2-((E)-(1H-benzo[d]imidazol-2-yl).diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol, for their potential antibacterial and antifungal activities. These compounds were also examined for anti-cancer activity against breast cancer (Faiq F. Karam & H. Hessoon, 2021).

3. Material Science and Chemistry

  • Corrosion Inhibition : Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)phenol, were studied for their application in corrosion inhibition of carbon steel in acidic media. These compounds demonstrated significant efficiency in protecting metals from corrosion (Costa et al., 2021).
  • Synthesis under Microwave Radiation : Research on the synthesis of 2-(1H-benzo[d]imidazol-2-yl)phenol under microwave radiation highlighted efficient methods for producing such compounds with potential applications in various chemical processes (Wenbo Ming, 2009).

4. Fluorescent Probes

  • Fluorescence Properties for Sensing Applications : The synthesis and investigation of fluorescence properties of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol were conducted. These compounds have shown potential in sensing applications due to their strong fluorescence when coordinated with certain metal ions (Zheng Wen-yao, 2012).

Future Directions

The future directions in the field of imidazole research are likely to involve the development of new synthetic routes and the exploration of new biological activities. The broad range of chemical and biological properties of imidazole makes it a valuable tool in the development of new drugs .

properties

IUPAC Name

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFZXRNKJQHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

CAS RN

139191-80-3
Record name BP 2-94
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 2
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 3
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 4
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 5
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 6
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Citations

For This Compound
6
Citations
A Rouleau, M Garbarg, X Ligneau, C Mantion… - … of Pharmacology and …, 1997 - ASPET
(R)α-Methylhistamine [(R)α-MeHA], a potent and selective histamine H 3 receptor agonistin vitro and in vivo in rodents, was found to display comparatively low plasma level in healthy …
Number of citations: 108 jpet.aspetjournals.org
K Onodera, S Miyazaki, M Imaizumi, H Stark… - Naunyn-Schmiedeberg's …, 1998 - Springer
Abstract Effects of FUB 181 [3-(4-chlorophenyl)propyl-3-(1H-imidazol-4-yl)propyl ether], a novel histamine H 3 -receptor antagonist, on a scopolamine-induced learning deficit in the …
Number of citations: 96 link.springer.com
U Knigge, A Kj, H Jørgensen, J Warberg - Pharmacochemistry Library, 1998 - Elsevier
Publisher Summary This chapter discusses H 3 receptor modulation of neuroendocrine responses to histamine and stress. The neurotransmitter histamine (HA) exerts several functions …
Number of citations: 5 www.sciencedirect.com
LB Hough, FL Rice - Journal of Pharmacology and Experimental …, 2011 - ASPET
Histamine H 3 receptors (H 3 Rs), distributed within the brain, the spinal cord, and on specific types of primary sensory neurons, can modulate pain transmission by several mechanisms…
Number of citations: 72 jpet.aspetjournals.org
JS Lin, OA Sergeeva, HL Haas - Journal of Pharmacology and Experimental …, 2011 - ASPET
The histaminergic system fulfills a major role in the maintenance of waking. Histaminergic neurons are located exclusively in the posterior hypothalamus from where they project to most …
Number of citations: 149 jpet.aspetjournals.org
MB Passani, JS Lin, A Hancock, S Crochet… - Trends in …, 2004 - cell.com
Histamine H 3 receptor pharmacology, functions and biochemistry are far from being fully understood; however, progress is being made. Activation of this G i /G o -protein-coupled …
Number of citations: 278 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.